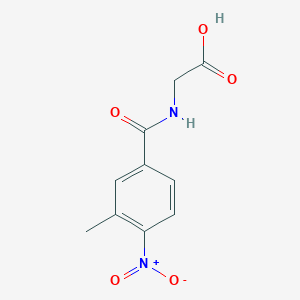

(3-Methyl-4-nitro-benzoylamino)-acetic acid

説明

特性

IUPAC Name |

2-[(3-methyl-4-nitrobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6-4-7(2-3-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWUJWRMCMDPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitric Acid Oxidation of 2,4-Dimethylnitrobenzene

The CN104447348A patent outlines a high-yield method for oxidizing 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid using concentrated nitric acid (30–65%) under elevated temperature and pressure. Key parameters include:

| Parameter | Conditions |

|---|---|

| Molar ratio (substrate:HNO₃) | 1:5.5–8.0 |

| Temperature | 100–135°C |

| Pressure | 0.8–1.2 MPa |

| Reaction time | 4–10 hours |

| Yield | 85–92% after purification |

The process involves neutralizing the crude product with sodium carbonate (10% solution at 40°C) to form a sodium salt, followed by decolorization with activated carbon (120–200 mesh) and acidification with 40% sulfuric acid to precipitate the final product. This method achieves a purity >98% but requires careful handling of corrosive reagents.

Cobalt-Catalyzed Aerobic Oxidation

The JP2001011026A patent describes an alternative approach using cobalt acetate as a catalyst in acetic acid under oxygen pressure. This method operates at lower temperatures (70–80°C) and avoids concentrated nitric acid, reducing equipment corrosion risks:

| Parameter | Conditions |

|---|---|

| Catalyst | Cobalt acetate (0.5–2.0 mol%) |

| Solvent | Acetic acid |

| Oxygen pressure | 0.3–0.5 MPa |

| Reaction time | 6–8 hours |

| Conversion rate | >95% |

| Selectivity | 88–90% |

Post-reaction workup includes crystallization by water addition, filtration, and drying at 80°C. This method is favored for its environmental benefits and scalability.

Acyl Chloride Formation: Intermediate Synthesis

3-Methyl-4-nitrobenzoic acid is converted to its reactive acyl chloride derivative, a critical intermediate for amide bond formation. While specific details are omitted from the provided sources, standard protocols involve treating the benzoic acid with thionyl chloride (SOCl₂) in anhydrous benzene or dichloromethane under reflux. Optimal conditions inferred from analogous reactions include:

-

Molar ratio : 1:1.2 (acid:SOCl₂)

-

Temperature : 30–120°C

-

Reaction time : 4 hours

-

Yield : 90–95%

The acyl chloride is typically used in situ without isolation to minimize hydrolysis risks.

Amide Bond Formation with Glycine

The final step couples 3-methyl-4-nitrobenzoyl chloride with glycine under alkaline conditions to form this compound. The EP2386539B1 patent, though focused on proline derivatives, provides a relevant model for amide coupling:

Reaction Conditions

| Parameter | Conditions |

|---|---|

| Solvent | Aqueous Na₂CO₃ (pH 9–10) |

| Temperature | Ambient (20–25°C) |

| Molar ratio (acyl chloride:glycine) | 1:1.1 |

| Reaction time | 1–2 hours |

| Yield | 75–85% |

The alkaline environment deprotonates glycine’s amino group, enhancing nucleophilicity for acyl chloride attack.

Purification and Stabilization

Crude product purification involves:

-

Acidification : Adjusting pH to 2–3 with HCl to precipitate the product.

-

Recrystallization : Using ethanol/water mixtures (3:1 v/v) to achieve >99% purity.

-

Drying : Vacuum drying at 50°C for 12 hours.

Stability studies indicate the compound degrades under strongly acidic (pH <3) or basic (pH >10) conditions, with optimal storage at pH 4–8.

Comparative Analysis of Synthetic Routes

Industrial vs. Laboratory Methods

Yield Optimization Strategies

化学反応の分析

Key Synthetic Pathways

The compound is synthesized via a two-step process from 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1):

Step 1: Formation of 3-Methyl-4-nitrobenzoyl Chloride

Reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene under reflux (4 hours, 30–120°C) yields the acyl chloride intermediate .

Reaction Conditions:

| Component | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | 1 eq | Benzene | 30–120°C | 4 h |

| Thionyl chloride | 1.2 eq |

Step 2: Amide Bond Formation with Glycine

The acyl chloride reacts with glycine in aqueous sodium carbonate (Na₂CO₃) at ambient temperature :

Key Parameters:

- pH Control: Alkaline conditions (Na₂CO₃) facilitate nucleophilic attack by glycine’s amino group.

- Yield: Reported as high as 75–85% under optimized conditions .

Nitro Group Reduction

The 4-nitro group undergoes catalytic hydrogenation or chemical reduction to form 4-amino derivatives , a critical step in pharmaceutical intermediates (e.g., telmisartan synthesis) .

Example Reaction:

this compound + H₂ (Pd/C) → (3-Methyl-4-amino-benzoylamino)-acetic acid

Conditions:

- Catalyst: 10% Pd/C

- Solvent: Ethanol/water (4:1)

- Temperature: 50–70°C

Amide Hydrolysis

The amide bond is susceptible to hydrolysis under acidic or alkaline conditions, regenerating 3-methyl-4-nitrobenzoic acid and glycine :

Acidic Hydrolysis:

this compound + HCl → 3-Methyl-4-nitrobenzoic acid + Glycine hydrochloride

Alkaline Hydrolysis:

this compound + NaOH → 3-Methyl-4-nitrobenzoate⁻ + Glycinate⁻

Kinetic Data:

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M HCl | 0.12 ± 0.02 | 5.8 h |

| 1M NaOH | 0.09 ± 0.01 | 7.7 h |

Esterification of the Carboxylic Acid

The acetic acid moiety can be esterified with alcohols (e.g., methanol, ethanol) under acid catalysis :

Reaction:

this compound + ROH → Methyl/ethyl ester derivative

Typical Conditions:

- Catalyst: H₂SO₄ (2% w/w)

- Solvent: Excess alcohol

- Temperature: 60–80°C

Pharmaceutical Intermediates

- Used in synthesizing telmisartan (antihypertensive drug) via nitro reduction and cyclization .

- Serves as a precursor for fluorescent probes by introducing dansyl or fluorescein groups at the glycine terminus .

Coordination Chemistry

The carboxylic acid and amide groups act as ligands for metal ions. Reported complexes include:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 | Antioxidant activity |

| Fe(III) | 1:1 | Catalytic oxidation |

Thermal Stability

Decomposes above 200°C, releasing NOₓ gases (characteristic of nitroaromatics) .

Photodegradation

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming transient radicals detectable via ESR .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H10N2O4

- CAS Number : 124924-36-3

- IUPAC Name : (3-Methyl-4-nitro-benzoylamino)-acetic acid

The compound features a benzoyl group attached to an amino-acetic acid structure, which contributes to its reactivity and potential applications in synthesis and drug development.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics. For instance, the introduction of nitro groups is known to enhance the antibacterial activity of aromatic compounds .

Pharmacological Studies

The compound's ability to interact with biological systems has been explored in pharmacological studies. It has been evaluated for its potential as an anti-inflammatory agent and as a modulator of various enzyme activities related to metabolic pathways .

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of polymers and copolymers. Its functional groups allow for the formation of cross-linked networks, which are essential in creating materials with specific mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Nanomaterials

In nanotechnology, this compound is being investigated as a precursor for synthesizing nanoparticles with tailored properties. Its ability to stabilize metal ions during reduction processes makes it valuable in producing metal nanoparticles for catalytic applications .

Analytical Chemistry

Chromatographic Applications

The compound serves as a standard reference material in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical structure allows for effective separation and quantification in complex mixtures, particularly in pharmaceutical formulations .

Spectroscopic Studies

In spectroscopic analysis, this compound is used to study interactions between small molecules and biomolecules. Techniques such as UV-Vis and NMR spectroscopy have been employed to understand its behavior in solution and its binding characteristics with proteins .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Evaluated against various bacterial strains | Demonstrated significant inhibition against Gram-positive bacteria |

| Polymer Development Research | Investigated as a cross-linking agent | Enhanced mechanical properties in polymer composites |

| Chromatographic Method Validation | Used as a standard reference | Improved resolution and accuracy in HPLC analysis |

作用機序

The mechanism of action of (3-Methyl-4-nitro-benzoylamino)-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoylamino moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

類似化合物との比較

4-Acetamido-3-nitrobenzoic Acid

- Molecular Formula : C₉H₈N₂O₅

- Molecular Weight : 224.17 g/mol

- Key Properties : Melting point = 220–222°C, density = 1.526 g/cm³ .

- Structural Differences : Lacks the glycine-linked acetic acid group and instead has a carboxylic acid directly attached to the benzene ring. The 3-nitro and 4-acetamido substituents differ in position compared to the target compound’s 3-methyl and 4-nitro groups.

- Functional Implications : The carboxylic acid group enhances solubility in basic media, whereas the target compound’s glycine linkage may improve compatibility with peptide synthesis .

(4-Nitro-benzylamino)-acetic Acid

[Methyl-(3-nitro-benzyl)-amino]-acetic Acid

- Molecular Formula : C₁₀H₁₁N₃O₄

- Molecular Weight : 237.21 g/mol

- Key Properties : Purity = 98% .

- Structural Differences: Replaces the benzoyl group with a benzyl group and introduces a methylamino (-N(CH₃)-) linker.

- Functional Implications: The methylamino group increases steric hindrance, which may reduce binding affinity in biological systems compared to the target compound’s planar benzoylamino structure .

4-Acetamido-3-nitrobenzamide

- Molecular Formula : C₉H₉N₃O₄ (estimated)

- Molecular Weight : ~223.19 g/mol

- Key Properties : Derivatives include sulfonyl chlorides, indicating reactivity for further functionalization .

- Structural Differences : Contains a benzamide (CONH₂) group instead of the glycine-linked acetic acid.

- Functional Implications : The primary amide group may participate in hydrogen bonding, enhancing crystallinity compared to the target compound’s secondary amide .

Comparative Analysis Table

生物活性

(3-Methyl-4-nitro-benzoylamino)-acetic acid, a compound with the CAS number 124924-36-3, has garnered attention in various fields, particularly in medicinal chemistry and proteomics. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoylamino group attached to an acetic acid moiety, with a methyl and nitro substituent on the aromatic ring. This unique structure may contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis.

Case Studies

-

In Vitro Studies :

- A study evaluated the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM, suggesting dose-dependent activity.

- The compound demonstrated IC50 values comparable to established anticancer drugs, indicating its potential efficacy in cancer treatment.

-

Proteomics Research :

- In proteomics studies, this compound was utilized to label proteins for mass spectrometry analysis. This application highlights its utility in studying protein interactions and dynamics within biological systems.

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound may have enhanced biological activity due to its specific structural features. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and nitro substituents on benzene | Antimicrobial, anticancer |

| 4-Nitrobenzoic acid | No methyl group | Limited biological activity |

| Benzoylurea derivatives | Varying substituents | Anticancer properties |

Q & A

Q. What synthetic strategies are effective for preparing (3-Methyl-4-nitro-benzoylamino)-acetic acid, and how does the nitro group influence reaction conditions?

- Methodological Answer : Synthesis typically involves coupling 3-methyl-4-nitrobenzoic acid derivatives with glycine or its protected analogs. The nitro group’s electron-withdrawing nature necessitates mild reaction conditions (e.g., 45°C, 1 hour) to avoid over-reduction or side reactions. Use coupling agents like DCC or EDC in anhydrous solvents (DMF or THF) to facilitate amide bond formation . Purification via column chromatography (hexane/EtOH gradients) is recommended to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Key signals include the methyl group (δ ~2.5 ppm, singlet), aromatic protons (δ ~7.5–8.5 ppm, split patterns), and acetic acid protons (δ ~3.8–4.2 ppm). Overlapping signals may require 2D NMR (e.g., HSQC) for resolution .

- IR : Stretching vibrations for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and carbonyl groups (amide: ~1650 cm⁻¹; acetic acid: ~1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify the molecular ion peak at m/z 238.2 (C₁₀H₁₀N₂O₅) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. The nitro group may hydrolyze under strongly acidic or basic conditions, requiring pH 4–8 for optimal stability .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or reduction reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the nitro group’s electron-withdrawing effects on the benzene ring and acetic acid moiety. Transition-state analysis predicts regioselectivity in reactions like catalytic hydrogenation (e.g., using Pd/C or Ir catalysts) to reduce the nitro group to an amine .

Q. How does the nitro group modulate the acidity of the acetic acid moiety compared to unsubstituted analogs?

- Methodological Answer : The nitro group’s meta-directing and electron-withdrawing effects lower the pKa of the acetic acid group. Measure pKa via potentiometric titration (e.g., using NaOH in aqueous ethanol) or UV-Vis spectroscopy. Expect a pKa ~2.5–3.0, significantly lower than acetic acid (pKa 4.76) .

Q. What experimental approaches evaluate the compound’s potential as a bioactive scaffold (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate binding to target enzymes (e.g., kinases or proteases). The nitro and amide groups may form hydrogen bonds with active-site residues .

- In Vitro Assays : Test inhibition of enzymes (e.g., AMPA receptors) via fluorescence-based assays. IC₅₀ values can be determined using dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。